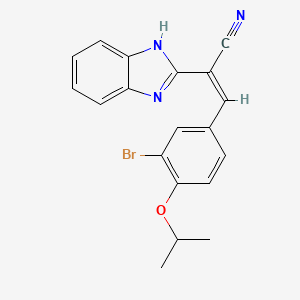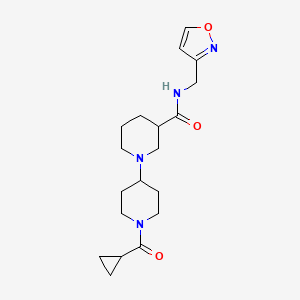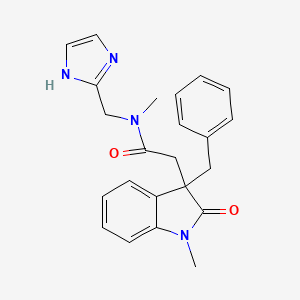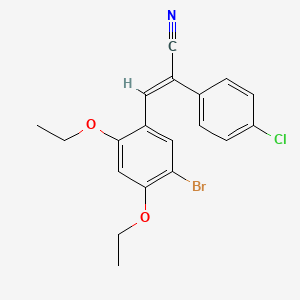![molecular formula C19H22NO2P B5365058 1-[(diphenylphosphoryl)acetyl]piperidine](/img/structure/B5365058.png)
1-[(diphenylphosphoryl)acetyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Diphenylphosphoryl)acetyl]piperidine, commonly known as DAPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. DAPP has shown promising results in the treatment of Alzheimer's disease, a neurodegenerative disorder that affects millions of people worldwide.
Mechanism of Action
DAPP works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine. By inhibiting this enzyme, DAPP increases the levels of acetylcholine in the brain, which leads to improved cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain.
Biochemical and Physiological Effects
DAPP has been shown to have several biochemical and physiological effects. Studies have shown that DAPP can increase the levels of acetylcholine in the brain, leading to improvements in cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain. DAPP has also been shown to have anti-inflammatory effects, reducing inflammation in the brain.
Advantages and Limitations for Lab Experiments
DAPP has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of acetylcholine in the brain. Additionally, DAPP has been shown to have neuroprotective effects, making it a useful tool for studying neurodegenerative disorders. However, DAPP has limitations in lab experiments. It is a toxic compound and must be handled with care. Additionally, DAPP has poor solubility in water, making it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on DAPP. One area of research is the development of more potent and selective inhibitors of acetylcholinesterase. Additionally, research could focus on the use of DAPP in combination with other drugs for the treatment of Alzheimer's disease. Another area of research is the development of new methods for administering DAPP, such as through the use of nanoparticles. Finally, research could focus on the use of DAPP in the treatment of other neurodegenerative disorders.
Synthesis Methods
The synthesis of DAPP involves the reaction between diphenylphosphoryl chloride and piperidine in the presence of a base such as triethylamine. The reaction yields DAPP as a white crystalline solid with a high purity of over 99%. The synthesis of DAPP is relatively simple and can be carried out in a laboratory setting with ease.
Scientific Research Applications
DAPP has been extensively studied for its potential therapeutic applications in Alzheimer's disease. Studies have shown that DAPP can inhibit acetylcholinesterase activity, leading to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels has been linked to improvements in cognitive function and memory. Additionally, DAPP has been shown to have neuroprotective effects, preventing the death of neurons in the brain.
properties
IUPAC Name |
2-diphenylphosphoryl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO2P/c21-19(20-14-8-3-9-15-20)16-23(22,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAYSTNAUYJKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5365000.png)
![4-(4-chlorobenzoyl)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365011.png)

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5365019.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365023.png)
![1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5365029.png)
![7-(3-chloro-5-fluorobenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5365036.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5365045.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]acrylonitrile](/img/structure/B5365047.png)

![N-{3-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-3-oxopropyl}acetamide](/img/structure/B5365075.png)

![N'-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylsulfamide](/img/structure/B5365085.png)